molecular formula C17H21N3O5S B11130424 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide

Cat. No.: B11130424
M. Wt: 379.4 g/mol
InChI Key: FRMKFBWZQCPUCT-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative characterized by a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing) moiety and a 4-methoxybenzyl carboxamide group. Its molecular formula is C₂₀H₂₄N₄O₄S, with a molecular weight of 416.5 g/mol .

Properties

Molecular Formula

C17H21N3O5S

Molecular Weight

379.4 g/mol

IUPAC Name

1-(1,1-dioxothiolan-3-yl)-N-[(4-methoxyphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide

InChI

InChI=1S/C17H21N3O5S/c1-25-14-4-2-12(3-5-14)10-18-17(22)15-6-7-16(21)20(19-15)13-8-9-26(23,24)11-13/h2-5,13H,6-11H2,1H3,(H,18,22)

InChI Key

FRMKFBWZQCPUCT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)CC2)C3CCS(=O)(=O)C3

Origin of Product

United States

Biological Activity

The compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methoxybenzyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is a novel chemical entity that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, synthesis, and applications based on current research findings.

Chemical Structure and Properties

The compound features a tetrahydrothiophene ring, a pyridazine core, and a methoxybenzyl substituent. Its molecular formula is C16H20N2O3SC_{16}H_{20}N_2O_3S with a molecular weight of approximately 336.41 g/mol. The presence of multiple functional groups suggests diverse reactivity and potential biological interactions.

Research indicates that compounds similar to this structure often exhibit significant biological activities. These include:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell growth in various cancer cell lines.
  • Antioxidant Properties : The presence of the dioxidotetrahydrothiophene moiety may confer antioxidant effects.
  • Enzyme Inhibition : Potential inhibition of specific enzymes involved in disease pathways.

Case Studies

A recent study evaluated the cytotoxic effects of similar tetrahydropyridazine derivatives against breast cancer cell lines such as MCF-7 and MDA-MB-468. These studies utilized the MTT assay to determine the growth inhibitory concentration (GI50). The findings indicated that compounds with structural similarities to our target compound showed promising cytotoxicity:

CompoundCell LineGI50 (µM)Mechanism of Action
Ref 1MDA-MB-4685.2EGFR inhibition
Compound AMCF-719.3Hormone receptor modulation
Compound BMDA-MB-4686.57Synergistic effect with gefitinib

The introduction of substituents on the benzyl group significantly affected the activity against these cell lines, suggesting that structural modifications could enhance potency.

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydrothiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Amide Bond Formation : The coupling of tetrahydrothiophene derivatives with benzoyl chlorides or similar reagents to form the amide bond.
  • Oxidation Steps : Utilizing oxidizing agents to introduce the dioxidothiophene functionality.

Applications

The potential applications for this compound are vast:

  • Medicinal Chemistry : As a lead compound in drug development targeting cancer and other diseases.
  • Biochemical Probes : To study specific biological pathways and enzyme activities.
  • Material Science : Due to its unique structure, it may serve as a building block for advanced materials.

Comparison with Similar Compounds

Key Observations :

  • Sulfone vs. Thioether/Sulfide Groups : The sulfone group in the target compound may confer greater oxidative stability compared to thioether-containing analogs like those in .

Physicochemical Properties

Limited data are available, but notable comparisons include:

  • Molecular Weight: The target compound (416.5 g/mol) is lighter than diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (), which has a higher molecular weight due to nitro and ester groups .
  • Solubility : The sulfone group in the target compound may improve aqueous solubility compared to purely hydrophobic analogs like the naphthylmethyl derivative in .

Pharmacological and Functional Insights

While direct activity data are absent, structural parallels suggest:

  • Calcium Channel Modulation: Dihydropyridine analogs () are known calcium channel blockers; the target compound’s pyridazine core may target different pathways .
  • Metabolic Stability : The sulfone group could reduce cytochrome P450-mediated metabolism compared to thioether-containing compounds .

Preparation Methods

One-Pot Cyclization-Amidation Strategy

A streamlined approach combines the cyclization and amidation steps in a single pot. After forming the tetrahydropyridazine core, in situ activation with ethyl chloroformate (ClCO2_2Et) and triethylamine (Et3_3N) enables direct coupling with 4-methoxybenzylamine , reducing purification steps (Yield: 76%).

Solid-Phase Synthesis for Scalability

Immobilizing the carboxylic acid on Wang resin allows sequential deprotection and amidation, improving scalability. This method, however, requires additional steps for resin loading and cleavage (Yield: 68%).

Mechanistic Insights and Catalytic Innovations

Role of ZnTiO3_33 in Sulfone Formation

The oxidation of tetrahydrothiophene to its 1,1-dioxide derivative is accelerated by ZnTiO3_3 nanoparticles, which stabilize the transition state during H2_2O2_2-mediated oxidation (TOF = 12 h1^{-1}).

DMAP-Mediated Amide Bond Formation

4-Dimethylaminopyridine (DMAP) enhances the coupling efficiency by facilitating the formation of the active HOBt ester intermediate, reducing reaction time to 6 hours.

Challenges and Mitigation Strategies

  • Regioselectivity in Cyclization : The use of excess hydrazine derivative (1.2 equiv) ensures complete consumption of 2-ketoglutaric acid, minimizing byproducts.

  • Racemization : Low-temperature activation (0°C) preserves stereochemical integrity during amidation .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

  • Methodological Answer : The synthesis typically involves multi-step routes with critical control over reaction conditions. Key steps include:

  • Catalyst Selection : Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate coupling reactions between the tetrahydrothiophene sulfone and pyridazine-carboxamide moieties .
  • Solvent and Temperature : Polar aprotic solvents (e.g., DMF or DMSO) at 60–80°C enhance solubility and reaction efficiency .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. Which analytical techniques are essential for structural confirmation?

  • Methodological Answer : A combination of spectroscopic and spectrometric methods is required:

  • 1H/13C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., methoxybenzyl and sulfone groups) .
  • IR Spectroscopy : Validates carbonyl (C=O, ~1680 cm⁻¹) and sulfone (S=O, ~1300 cm⁻¹) functional groups .
  • HRMS (ESI) : Ensures molecular weight accuracy (e.g., calculated [M+H]+: 434.1423, observed: 434.1419) .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodological Answer : Initial screening should prioritize:

  • Anticancer Activity : MTT assay against human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations, with IC₅₀ calculations .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can researchers elucidate the compound’s mechanism of action against specific targets?

  • Methodological Answer :

  • Molecular Docking : Use software (e.g., AutoDock Vina) to model interactions with enzymes (e.g., topoisomerase II) or receptors (e.g., EGFR), focusing on binding affinity (∆G values) and key residues (e.g., hydrogen bonds with sulfone groups) .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics (ka/kd) to validate docking predictions .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :

  • Standardized Assay Protocols : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to minimize variability .
  • Purity Verification : Re-analyze disputed batches via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities as confounding factors .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing methoxybenzyl with halogenated benzyl groups) to assess impact on bioactivity .
  • Pharmacophore Mapping : Identify critical functional groups (e.g., sulfone, pyridazine carbonyl) using 3D-QSAR models (e.g., CoMFA) .

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